12-Azidododecanoic acid

Overview

Description

12-Azidododecanoic acid: is an organic compound with the chemical formula C12H23N3O2 . It is a white to pale yellow solid at room temperature and is insoluble in water but soluble in many organic solvents . This compound is primarily used in the field of click chemistry, a powerful and reliable two-step labeling and detection technique .

Mechanism of Action

Target of Action

12-Azidododecanoic acid, also known as 12-aminododecanoic acid , is primarily targeted towards proteins in the body. It is an ω-amino fatty acid that is dodecanoic acid in which one of the terminal amino hydrogens has been replaced by an amino group . This compound is actively incorporated into proteins .

Mode of Action

The mode of action of this compound involves a two-step labeling and detection technique. In the first step, the azide-containing biomolecule is fed to cells or animals and actively incorporated into proteins . Unlike other labels such as biotin or a fluorescent dye, the azide-tag is small enough that the tagged molecule is an acceptable substrate for the enzymes that incorporate this building block into proteins .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to protein fatty acylation . These azide-functionalized isoprenoids and fatty acids enable detection of post-translational lipidation of proteins .

Result of Action

The result of the action of this compound is the modification of proteins through fatty acylation . This modification can be detected using various techniques such as in-gel fluorescence scanning, fluorescence microscopy, and flow cytometry .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it should be stored at ≤-20°C, in a desiccated environment, and protected from light . These conditions help maintain the stability and efficacy of the compound.

Biochemical Analysis

Biochemical Properties

12-Azidododecanoic acid plays a crucial role in biochemical reactions, particularly in the context of protein myristoylation. This compound is recognized and utilized by N-myristoyltransferase (NMT), an enzyme that catalyzes the transfer of myristic acid to target proteins. The azide group in this compound enables the use of click chemistry for labeling and detecting myristoylated proteins. This process involves the incorporation of this compound into proteins, followed by a chemoselective ligation reaction with alkyne-functionalized dyes or haptens. This allows for the visualization and analysis of myristoylated proteins using techniques such as fluorescence microscopy, flow cytometry, and mass spectrometry .

Cellular Effects

This compound has been shown to influence various cellular processes by modulating protein myristoylation. In different cell types, the incorporation of this compound into proteins can affect cell signaling pathways, gene expression, and cellular metabolism. For example, studies have demonstrated that the spatial distribution of myristoylated proteins varies between undifferentiated and differentiated muscle cells, indicating that this compound can impact cellular differentiation and function . Additionally, the use of this compound in labeling experiments has provided insights into the dynamic regulation of protein interactions and localization within cells.

Molecular Mechanism

The molecular mechanism of this compound involves its recognition and utilization by N-myristoyltransferase. Upon entry into the cell, this compound is activated by NMT and transferred to the N-terminal glycine residue of target proteins. The azide group in this compound allows for subsequent bioorthogonal reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which facilitates the detection and analysis of myristoylated proteins. This mechanism enables researchers to study the role of myristoylation in various biological processes and to identify novel myristoylated proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable when stored at low temperatures and protected from light. Prolonged exposure to light or higher temperatures can lead to degradation and reduced efficacy. In in vitro and in vivo experiments, the long-term effects of this compound on cellular function have been observed, with some studies reporting changes in protein localization and activity over time .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, this compound is effectively incorporated into proteins without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including disruptions in cellular metabolism and protein function. Threshold effects have been reported, where a certain concentration of this compound is required to achieve optimal labeling and detection of myristoylated proteins .

Metabolic Pathways

This compound is involved in metabolic pathways related to protein myristoylation. The compound is recognized and activated by N-myristoyltransferase, which transfers the azide-modified fatty acid to target proteins. This modification can influence metabolic flux and metabolite levels by altering the function and interactions of myristoylated proteins. Additionally, this compound can participate in bioorthogonal reactions, further expanding its utility in metabolic studies .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s azide group allows for selective labeling and tracking of its distribution within cells. Studies have shown that this compound can localize to specific cellular compartments and accumulate in areas where myristoylated proteins are enriched. This property makes it a valuable tool for studying the spatial dynamics of protein myristoylation .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can be incorporated into proteins that are targeted to the plasma membrane, mitochondria, or other organelles, depending on the presence of specific localization signals. This allows researchers to investigate the role of myristoylation in various subcellular contexts and to study the functional implications of protein localization .

Preparation Methods

Synthetic Routes and Reaction Conditions: 12-Azidododecanoic acid can be synthesized from 12-bromododecanoic acid. The synthesis involves the reaction of 12-bromododecanoic acid with sodium azide in the presence of a phase transfer catalyst such as 18-crown-6 in N,N-dimethylformamide (DMF) under an inert atmosphere . The reaction proceeds as follows:

- Dissolve 12-bromododecanoic acid in DMF.

- Add sodium azide and 18-crown-6 to the solution.

- Stir the mixture under an argon atmosphere at room temperature for several hours.

- Purify the product by recrystallization or column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions: 12-Azidododecanoic acid undergoes various chemical reactions, including:

Substitution Reactions: The azide group can be substituted with other functional groups through nucleophilic substitution reactions.

Click Reactions: The azide group readily participates in click chemistry reactions with alkynes to form triazoles.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide in DMF with a phase transfer catalyst.

Click Chemistry: Copper(I) catalysts are commonly used to facilitate the reaction between the azide group and alkynes.

Major Products:

Triazoles: Formed through click chemistry reactions with alkynes.

Substituted Dodecanoic Acids: Formed through nucleophilic substitution reactions.

Scientific Research Applications

12-Azidododecanoic acid has several scientific research applications, including:

Protein Labeling: Used to identify and characterize myristylated proteins through click chemistry.

Surface Modification: Employed in the preparation of functionalized polymers for surface modification and bioconjugation.

Biological Studies: Utilized in metabolic labeling to study protein interactions and functions.

Comparison with Similar Compounds

12-Aminododecanoic Acid: An ω-amino fatty acid that is structurally similar but contains an amino group instead of an azide group.

12-Bromododecanoic Acid: A precursor in the synthesis of 12-azidododecanoic acid, containing a bromine atom instead of an azide group.

Uniqueness: this compound is unique due to its azide functional group, which allows it to participate in click chemistry reactions. This property makes it highly valuable for applications in bioconjugation, protein labeling, and surface modification, distinguishing it from other similar compounds .

Properties

IUPAC Name |

12-azidododecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N3O2/c13-15-14-11-9-7-5-3-1-2-4-6-8-10-12(16)17/h1-11H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYSGAVCDGKGYSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCC(=O)O)CCCCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80327580 | |

| Record name | 12-azidododecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80327580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80667-36-3 | |

| Record name | 12-azidododecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80327580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 12-Azidododecanoic acid enable the study of protein myristoylation?

A1: this compound (12-ADA) serves as a bioorthogonal analog of myristic acid, a fatty acid involved in protein myristoylation. [] Unlike myristic acid, the azide group in 12-ADA doesn't interfere with natural cellular processes. When cells are treated with 12-ADA, it becomes incorporated into proteins undergoing myristoylation. The azide group then allows for the specific attachment of alkyne-functionalized fluorescent dyes via click chemistry. This enables researchers to visualize the location and dynamics of myristoylated proteins within cells and tissues. []

Q2: Can this compound be used to study proteins besides Calmodulin?

A2: While the provided research highlights the use of this compound for studying Calmodulin, its application extends beyond this specific protein. [] The chemoenzymatic labeling approach using 12-ADA can be adapted for other proteins engineered to incorporate an N-terminal this compound tag. [] This makes it a valuable tool for studying various cellular processes involving protein-protein interactions, localization, and function.

Q3: Does this compound interfere with the normal function of the proteins it labels?

A3: Research suggests that this compound, when used to label Calmodulin, does not significantly hinder the protein's function. [] Studies showed that the engineered Calmodulin, tagged with 12-ADA, retained its ability to bind both calcium ions (Ca2+) and a partner protein. [] Additionally, the labeled Calmodulin remained active even after being immobilized on affinity resins. [] These findings indicate that 12-ADA labeling can be a minimally disruptive method for studying protein activity.

Q4: How does this compound interact with the mitochondrial phosphate carrier?

A4: this compound, along with other fatty acids, has been shown to inhibit the transport of phosphate by the mitochondrial phosphate carrier (PIC). [] Interestingly, this interaction also activates a separate function of the PIC, enabling it to transport fatty acid anions. [] This dual functionality suggests a complex interaction between 12-ADA and the PIC, potentially offering insights into mitochondrial metabolism regulation.

Q5: What is the structural difference between this compound and its analog 16-(4-azido-2-nitrophenylamino)-[3H4]-hexadecanoic acid, and how does this difference affect their activity?

A5: 16-(4-azido-2-nitrophenylamino)-[3H4]-hexadecanoic acid (3H-AzHA) is a longer analog of this compound (AzDA), containing an additional four carbons in its chain and a bulky 4-azido-2-nitrophenylamino group. [] This structural difference impacts their interaction with the mitochondrial phosphate carrier (PIC). While both inhibit phosphate transport, 3H-AzHA can photoactivate and bind to the PIC, allowing researchers to identify and study the carrier protein. [] This highlights how subtle structural modifications can significantly alter a compound's behavior and research applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

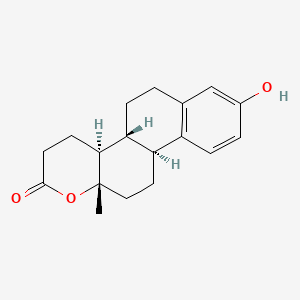

![[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]urea](/img/structure/B1215861.png)